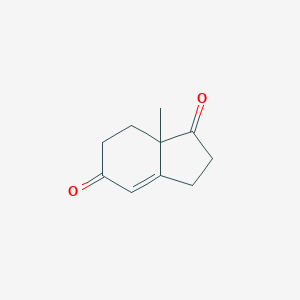

7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7a-methyl-2,3,6,7-tetrahydroindene-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYAZSZTENLTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344375 | |

| Record name | 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19576-08-0 | |

| Record name | 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Wieland-Miescher ketone structure and stereochemistry

An In-Depth Technical Guide to the Wieland-Miescher Ketone: Structure, Stereochemistry, and Synthetic Utility

Introduction: A Cornerstone of Modern Synthesis

The Wieland-Miescher ketone (WMK), a deceptively simple-looking bicyclic enedione, holds a celebrated position in the annals of organic chemistry.[1][2] First prepared in its racemic form in 1950 by Karl Miescher and Peter Wieland, its true potential was unlocked with the advent of asymmetric synthesis.[1][3] Structurally, it is known by its IUPAC name, 8a-Methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione.[3] The molecule's rigid decalin framework, containing two distinct ketone functionalities and a crucial stereocenter at the angular methyl group, makes it an exceptionally versatile chiral building block.[1][4]

For decades, the WMK has served as a foundational starting material in the total synthesis of over 50 complex natural products, including steroids, sesquiterpenoids, and diterpenes with significant biological activities.[3][5] Its application in landmark syntheses, such as the Danishefsky synthesis of Taxol and the construction of adrenosterone, underscores its strategic importance in drug development and chemical biology.[3][6] This guide provides an in-depth exploration of the WMK's structure, stereochemistry, synthesis, and pivotal role in modern synthetic strategy, tailored for researchers and professionals in the chemical sciences.

Chapter 1: Molecular Architecture and Physicochemical Properties

The synthetic power of the Wieland-Miescher ketone stems directly from its unique molecular structure and the stereochemical implications of its single chiral center.

Structure and Stereochemistry

The core of the WMK is a fused bicyclic system, formally a hydronaphthalenedione. The key stereochemical feature is the quaternary carbon at the ring junction (C-8a), which is attached to an angular methyl group. This single stereocenter dictates that the molecule exists as a pair of enantiomers: the (S)- and (R)-forms. The ability to selectively synthesize one enantiomer over the other is paramount, as the stereochemistry of this center profoundly influences the outcome of all subsequent transformations in a synthetic sequence.[4]

Caption: 2D Structure of Wieland-Miescher Ketone.

Physicochemical and Spectroscopic Data

The identity and purity of the Wieland-Miescher ketone are confirmed through a standard battery of analytical techniques. The table below summarizes its key properties.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₄O₂ | [3][7] |

| Molar Mass | 178.23 g/mol | [3][7][8] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 47 to 50 °C (racemate) | [3] |

| IUPAC Name | 8a-Methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione | [3][7] |

| ¹³C NMR (CDCl₃, δ) | Key peaks include: ~219 ppm (isolated C=O), ~199 ppm (conjugated C=O), ~168 ppm (C=C), ~126 ppm (C=C), ~48 ppm (quaternary C), ~15 ppm (CH₃) | [9] |

| IR (film, cm⁻¹) | Key peaks include: ~1710 cm⁻¹ (isolated C=O stretch), ~1660 cm⁻¹ (conjugated C=O stretch), ~1615 cm⁻¹ (C=C stretch) | [9][10] |

| Mass Spec (EI) | m/z = 178 (M⁺) | [9] |

Chapter 2: The Synthesis of Wieland-Miescher Ketone

The synthesis of WMK is a classic topic in organic chemistry education and research, illustrating fundamental principles of ring formation and the evolution from racemic to highly enantioselective methods.

The Classic Approach: Robinson Annulation

The original synthesis produces a racemic mixture of (S)- and (R)-WMK via the Robinson annulation.[1][3] This powerful reaction sequence involves two mechanistically distinct, base-catalyzed steps: a Michael addition followed by an intramolecular aldol condensation.[4][11]

-

Causality of the Method: The reaction begins with the deprotonation of the most acidic proton on 2-methyl-1,3-cyclohexanedione to form an enolate. This nucleophile then attacks the β-carbon of methyl vinyl ketone (MVK) in a conjugate fashion (Michael addition). The resulting triketone intermediate is then poised for an intramolecular aldol condensation, where a newly formed enolate attacks one of the ketone carbonyls to form the second six-membered ring, which upon dehydration yields the final enone product.

Caption: Workflow for the racemic synthesis of WMK.

The Breakthrough: Asymmetric Organocatalysis

The development of an enantioselective synthesis of WMK by Hajos and Parrish, and independently by Eder, Sauer, and Wiechert in 1971, was a landmark achievement that helped launch the field of modern organocatalysis.[1][3] The use of the simple chiral amino acid, L-proline, as a catalyst provides access to the optically active (S)-enantiomer.[3][12]

-

Mechanistic Causality: L-proline reacts with the triketone intermediate (formed in situ from the Michael addition) to generate a chiral enamine. This enamine intermediate is key; it provides steric hindrance that directs the subsequent intramolecular aldol cyclization to occur from a specific face, thereby establishing the (S)-stereochemistry at the C-8a center. The carboxylic acid moiety of proline is believed to facilitate the proton transfer steps required for catalysis.[13] This method provides a direct, atom-economical route to the chiral product without the need for transition metals.

Caption: Catalytic cycle for the asymmetric synthesis of WMK.

Experimental Protocol: Asymmetric Synthesis of (S)-Wieland-Miescher Ketone

This protocol is a representative procedure based on the L-proline catalyzed Hajos-Parrish-Eder-Sauer-Wiechert reaction.[3]

-

Reaction Setup: To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add (S)-(-)-proline (0.1 eq).

-

Michael Addition: Cool the mixture in an ice bath and add methyl vinyl ketone (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Cyclization: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel to afford the (S)-Wieland-Miescher ketone. The enantiomeric excess (ee) is typically in the range of 70-76% but can be enhanced to >98% through recrystallization.[1][12]

Comparison of Synthetic Methodologies

The evolution of WMK synthesis reflects a broader trend in chemistry towards more efficient and selective reactions.

| Method | Catalyst / Conditions | Stereocontrol | Typical Yield | Typical ee | Key Insights |

| Classic Robinson | Base (e.g., KOH, pyrrolidine) | None | Good to Excellent | 0% (Racemic) | Foundational method for fused ring systems.[11][14] |

| Hajos-Parrish | (S)-Proline in DMSO/DMF | Good | ~50% (one-pot) | ~76% | Landmark discovery in asymmetric organocatalysis.[3] |

| Modified Organocatalysis | BINAM-sulfonamide derivatives | Excellent | Good | >90% | Fine-tuning the catalyst structure improves stereocontrol.[13] |

| Biocatalytic | Yeast-mediated reduction | Excellent | Good | >98% | Used for kinetic resolution of racemic WMK.[15] |

Chapter 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of WMK is derived from its differentially reactive functional groups, which can be manipulated with high levels of chemo- and stereoselectivity.

A Landscape of Reactivity

The WMK molecule presents several sites for chemical modification:

-

Isolated Ketone (C6): More reactive towards nucleophiles like hydrides and Grignard reagents. Can be selectively protected as a ketal.[1]

-

Conjugated Ketone (C1): Part of an α,β-unsaturated enone system. It is less electrophilic than the C6 ketone and is susceptible to conjugate addition.

-

Alkene (C4a-C5): Can undergo reactions such as epoxidation, hydrogenation, and Diels-Alder reactions.

-

α-Positions: The carbons adjacent to the carbonyls can be deprotonated to form enolates for alkylation or other C-C bond-forming reactions.

Caption: Key reactive sites on the Wieland-Miescher ketone.

Protocol: Selective Reduction of the Isolated Ketone

The kinetic differentiation between the two ketones allows for the selective reduction of the non-conjugated C6 carbonyl.

-

Setup: Dissolve Wieland-Miescher ketone (1.0 eq) in a suitable solvent like methanol or ethanol at 0 °C.

-

Reduction: Add sodium borohydride (NaBH₄) (0.25-0.30 eq) portion-wise to the stirred solution. Using a substoichiometric amount of the reducing agent is critical for selectivity.

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

-

Quenching and Workup: Carefully quench the reaction by adding acetone, followed by water. Extract the product with an organic solvent.

-

Purification: Dry the combined organic layers and concentrate under reduced pressure. The resulting allylic alcohol is often used directly in the next step without further purification. This reduction proceeds with high stereoselectivity, affording the cis-fused alcohol.[9]

Application in Total Synthesis

The WMK serves as a powerful starting point for assembling complex polycyclic structures. Its pre-formed A/B ring system, complete with the correct stereochemistry, provides a significant strategic advantage.

-

Steroid Synthesis: The decalin core of WMK directly corresponds to the A and B rings of the steroid nucleus.[3][5] Subsequent annulation reactions can be used to construct the C and D rings.

-

Terpenoid Synthesis: Many sesquiterpenoids and diterpenoids are built upon a decalin framework. The functional handles on WMK allow for the elaboration of complex side chains and further cyclizations required to access these natural products.

Caption: General synthetic utility of WMK in building complex scaffolds.

Conclusion: An Enduring Legacy

The Wieland-Miescher ketone is more than just a versatile synthon; it is a molecule that has shaped the course of organic synthesis. Its initial racemic synthesis is a textbook example of a powerful ring-forming strategy, while the development of its asymmetric synthesis was a seminal event in the rise of organocatalysis.[13] Its continued application in the synthesis of medicinally relevant and structurally complex natural products highlights its enduring relevance.[1][2] For drug development professionals and synthetic chemists, a deep understanding of the reactivity and stereochemistry of the Wieland-Miescher ketone remains an invaluable asset in the strategic design of complex molecular architectures.

References

- 1. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. Wieland-Miescher_ketone [chemeurope.com]

- 6. Illustrated Glossary of Organic Chemistry - Wieland-Miescher ketone [chem.ucla.edu]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. kbfi.ee [kbfi.ee]

- 10. WIELAND-MIESCHER KETONE(20007-72-1) IR Spectrum [chemicalbook.com]

- 11. Robinson annulation - Wikipedia [en.wikipedia.org]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. diposit.ub.edu [diposit.ub.edu]

- 14. scholarworks.uni.edu [scholarworks.uni.edu]

- 15. pubs.acs.org [pubs.acs.org]

The Hajos-Parrish Ketone: A Comprehensive Technical Guide for Scientific Professionals

An In-Depth Exploration of the Physical, Chemical, and Spectroscopic Properties of a Cornerstone Chiral Building Block

Introduction

The Hajos-Parrish ketone, formally known as (+)-(7aS)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, stands as a landmark molecule in the field of organic chemistry. Its discovery in the early 1970s through a pioneering organocatalytic intramolecular aldol reaction marked a significant advancement in asymmetric synthesis.[1][2] This bicyclic enedione has since become an indispensable chiral building block in the total synthesis of a vast array of complex natural products, including steroids and terpenoids.[2][3] Its rigid, functionalized scaffold provides a versatile platform for the stereocontrolled introduction of new chiral centers, making it a subject of continuous interest for researchers, scientists, and drug development professionals. This technical guide provides a detailed examination of the physical and chemical properties of the Hajos-Parrish ketone, its synthesis, and its spectral characterization, offering field-proven insights into its application.

Core Physical and Chemical Properties

The Hajos-Parrish ketone is a crystalline solid at room temperature, typically appearing as a brown to orange solid.[4] Its fundamental properties are summarized in the table below. The molecule's chirality, stemming from the quaternary carbon at the 7a-position, is a defining feature, leading to its optical activity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [4][5][6] |

| Molecular Weight | 164.20 g/mol | [4][6] |

| CAS Number | 17553-86-5 | |

| Appearance | Brown to orange solid | [4] |

| Melting Point | 57-64 °C | |

| Specific Rotation ([α]²⁰/D) | +352 ± 2° (c=1 in EtOH) | [4] |

Solubility: While specific quantitative solubility data is not widely published, the Hajos-Parrish ketone is soluble in a range of common organic solvents, including ethanol, chloroform, and ethyl acetate, which are often used in its synthesis and purification.

The Proline-Catalyzed Intramolecular Aldol Reaction: Synthesis of the Hajos-Parrish Ketone

The seminal synthesis of the Hajos-Parrish ketone is achieved through the (S)-proline-catalyzed intramolecular aldol condensation of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione. This reaction is a cornerstone of organocatalysis, demonstrating the ability of a small, chiral organic molecule to induce high levels of enantioselectivity.

Reaction Mechanism

The mechanism of the proline-catalyzed intramolecular aldol reaction has been the subject of extensive study. Two primary mechanistic pathways have been proposed: the enamine mechanism and the iminium catalysis mechanism. The generally accepted enamine mechanism involves the formation of a nucleophilic enamine intermediate from the reaction of the triketone starting material with proline. This is followed by an intramolecular cyclization and subsequent hydrolysis to yield the bicyclic ketol, which then dehydrates to form the enedione product.

Caption: Proposed enamine mechanism for the synthesis of the Hajos-Parrish ketone.

Experimental Protocol: A Validated Synthesis

The following protocol is adapted from a well-established and reliable procedure published in Organic Syntheses, a testament to its robustness and reproducibility.[7]

Step 1: Formation of the Bicyclic Ketol Intermediate

-

In a suitable reaction vessel, dissolve 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione in an appropriate solvent such as N,N-dimethylformamide (DMF).

-

Add a catalytic amount (typically 3 mol%) of (S)-(-)-proline to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture containing the intermediate bicyclic ketol is typically used directly in the next step without isolation. The ketol intermediate has a reported melting point of 118–119°C and a specific rotation [α]D²⁵ of +59.8°.[7]

Step 2: Dehydration to the Hajos-Parrish Ketone

-

To the solution containing the bicyclic ketol, add a dehydrating agent. A common method involves the use of p-toluenesulfonic acid in refluxing benzene or the addition of a solution of concentrated sulfuric acid in DMF.[7]

-

Heat the reaction mixture to facilitate dehydration. Reaction progress can be monitored by gas chromatography (GC) or TLC.

-

After the reaction is complete, perform an aqueous workup to remove the acid catalyst and other water-soluble impurities.

-

Extract the product into an organic solvent such as dichloromethane.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude Hajos-Parrish ketone as an oily, brown semisolid.[7]

-

Purification can be achieved through column chromatography on silica gel.

Caption: A streamlined workflow for the synthesis of the Hajos-Parrish ketone.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of the Hajos-Parrish ketone is essential for its identification, purity assessment, and for monitoring its transformations in multi-step syntheses.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

The carbon NMR spectrum is a powerful tool for confirming the carbon framework of the Hajos-Parrish ketone. Key expected signals include those for the two carbonyl carbons, the quaternary carbon at the ring junction, the methyl carbon, and the carbons of the enone system.

Infrared (IR) Spectroscopy

The IR spectrum of the Hajos-Parrish ketone is characterized by strong absorption bands corresponding to the carbonyl groups. As an α,β-unsaturated ketone, the C=O stretching vibration of the enone system is expected at a lower frequency (around 1665-1685 cm⁻¹) compared to the saturated ketone (around 1705-1725 cm⁻¹). The spectrum would also show C-H stretching and bending vibrations.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the Hajos-Parrish ketone. The molecular ion peak (M⁺) would be observed at m/z = 164.20. The fragmentation pattern would likely involve characteristic losses of CO and other small neutral molecules, as well as cleavages of the bicyclic ring system.

Applications in Synthesis

The Hajos-Parrish ketone is a highly valued chiral building block due to the strategic placement of its functional groups and its defined stereochemistry. It has been instrumental in the total synthesis of numerous natural products, particularly steroids, prostaglandins, and various terpenoids.[2][3] Its enone functionality allows for a variety of transformations, including conjugate additions, while the saturated ketone can be selectively functionalized. Furthermore, the development of "iso-Hajos-Parrish ketones" has expanded the synthetic utility of this structural motif.[3]

Conclusion

The Hajos-Parrish ketone remains a molecule of significant importance in the field of organic synthesis. Its efficient and stereoselective preparation via organocatalysis represents a landmark achievement, and its versatile structure continues to be exploited in the elegant construction of complex molecular architectures. A thorough understanding of its physical, chemical, and spectroscopic properties, as detailed in this guide, is fundamental for any researcher or professional engaged in its use for synthetic endeavors. The self-validating nature of its well-established synthesis and the wealth of data supporting its structure and reactivity underscore its trustworthiness as a reliable chiral starting material.

References

- 1. (7aR)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | C10H12O2 | CID 736944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]

- 3. Synthesis and Applications of iso-Hajos–Parrish Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 7α-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione [cymitquimica.com]

- 6. (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione | C10H12O2 | CID 736943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic data for 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

An In-depth Technical Guide to the Spectroscopic Characterization of 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

Introduction

This compound, a prominent bicyclic enedione, serves as a critical chiral building block in the field of organic synthesis.[1] Often referred to as the Hajos-Parrish ketone, this compound is a lower homolog of the renowned Wieland-Miescher ketone and is instrumental in the asymmetric synthesis of steroids, terpenoids, and other complex natural products.[2][3] Its value lies in the dense arrangement of functional groups—a saturated ketone, an α,β-unsaturated ketone, a quaternary stereocenter, and multiple prochiral centers—all within a compact, rigid framework.

This guide provides a comprehensive analysis of the spectroscopic data essential for the unambiguous identification and characterization of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind the observed spectral features. The protocols described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently apply these methods.

Molecular Structure and Synthesis Overview

The structure of this compound (C₁₀H₁₂O₂) features a cis-fused hydrindane core. The enantioselective synthesis of this ketone is famously achieved through the proline-catalyzed intramolecular aldol condensation of a precursor triketone, a reaction known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[4][5] This organocatalytic approach represents a landmark in asymmetric synthesis.

Caption: Proline-catalyzed synthesis of the Hajos-Parrish Ketone.

Below is the chemical structure with conventional numbering used for spectroscopic assignments.

Caption: Chemical structure and numbering of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For this bicyclic ketone, both ¹H and ¹³C NMR provide definitive information on the carbon skeleton and the stereochemistry.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment, connectivity, and stereochemical arrangement of hydrogen atoms. The spectrum is expected to show distinct signals for the angular methyl group, the vinylic proton, and the eight methylene protons, which are often diastereotopic and exhibit complex splitting patterns.

Experimental Causality: The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial to resolve the complex multiplets of the methylene protons. Deuterated chloroform (CDCl₃) is a standard solvent, though others can be used depending on solubility and the need to avoid overlapping signals.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Angular CH₃ | ~1.2 - 1.4 | s (singlet) | N/A |

| Vinylic H (on C4) | ~5.8 - 6.3 | s (singlet) or narrow t | ~1-2 Hz (if coupled) |

| Methylene H's (C1, C2, C3, C6) | ~1.6 - 3.0 | m (multiplet) | Complex |

Note: Data are synthesized from spectral data of structurally similar compounds, such as bis-nor Wieland-Miescher ketone.[6] The exact chemical shifts can vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

Carbon NMR provides a count of unique carbon atoms and information about their electronic environment. The spectrum will be characterized by two downfield signals for the carbonyl carbons, two for the olefinic carbons, and several upfield signals for the aliphatic and methyl carbons.

Experimental Causality: A standard proton-decoupled ¹³C NMR experiment simplifies the spectrum to a series of singlets, making it easy to count the number of chemically distinct carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Saturated, C1) | ~205 - 215 |

| C=O (Unsaturated, C5) | ~198 - 208 |

| C4 (Vinylic) | ~125 - 140 |

| C3a (Vinylic) | ~150 - 160 |

| C7a (Quaternary) | ~50 - 60 |

| CH₂ (Aliphatic) | ~20 - 45 |

| CH₃ (Angular) | ~18 - 25 |

Note: Data are synthesized from spectral data for related indanone and Wieland-Miescher ketone analogs.[6][7]

Protocol: NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean vial.

-

Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). If needed, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Place the tube in the NMR spectrometer. Perform shimming to optimize magnetic field homogeneity.

-

Experiment Execution: Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum and any desired 2D experiments (e.g., COSY, HSQC).

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[8] For this compound, the key diagnostic peaks are the stretching vibrations of the two distinct carbonyl groups.

Theoretical Basis: The C=O bond is highly polar, resulting in a strong change in dipole moment during its stretching vibration.[9] This leads to a very intense absorption band in the IR spectrum. Conjugation with the C=C double bond lowers the energy (and thus the wavenumber) of the enone carbonyl stretch compared to the saturated ketone.[9]

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Saturated Ketone (C1=O) | C=O Stretch | ~1740 - 1755 | Strong |

| α,β-Unsaturated Ketone (C5=O) | C=O Stretch | ~1690 - 1715 | Strong |

| Alkene | C=C Stretch | ~1630 - 1650 | Medium |

| Alkane/Alkene | C-H Stretch | 2850 - 3100 | Medium-Strong |

Note: Data derived from general values for cyclic ketones and enones and specific data for related compounds.[6][10] The five-membered ring of the saturated ketone typically shifts the C=O stretch to a higher wavenumber compared to a six-membered ring or acyclic ketone.

Protocol: Acquiring an IR Spectrum (Thin Film Method)

Caption: Workflow for thin film IR sample preparation and analysis.

-

Preparation: Clean two salt plates (e.g., NaCl) with a dry, volatile solvent.

-

Sample Application: Dissolve a small amount of the compound in a volatile solvent like dichloromethane. Apply a drop of the solution to the surface of one salt plate.

-

Film Formation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound.

-

Analysis: Place the plate in the sample holder of the IR spectrometer.

-

Data Acquisition: Collect a background spectrum first, then acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.

Theoretical Basis: In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation known as the molecular ion (M⁺•). This ion is often unstable and undergoes fragmentation. The fragmentation of cyclic ketones is complex but typically involves α-cleavage (cleavage of the bond adjacent to the carbonyl group) and subsequent rearrangements.[11][12] The presence of two ketone groups and a double bond provides multiple potential fragmentation pathways.

Molecular Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol [13]

| m/z Value | Proposed Fragment Identity | Comments |

| 164 | [M]⁺• (C₁₀H₁₂O₂) | Molecular Ion |

| 150 | [M - CH₂]⁺• or [M - N₂]⁺• (if air leak) | Possible loss from the saturated ring |

| 136 | [M - CO]⁺• | Loss of carbon monoxide from a ketone |

| 122 | [M - C₂H₂O]⁺• or [M - C₃H₆]⁺• | Complex rearrangement and fragmentation |

| 97 | C₆H₉O⁺ | Likely fragment containing the enone system |

| 79 | C₆H₇⁺ | Further fragmentation |

Note: Fragmentation data is predictive and based on general principles and data from similar bicyclic ketones.[6][11] The relative abundance of fragments can vary significantly with instrument conditions.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Caption: General workflow for a GC-MS experiment.

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the heated inlet of the gas chromatograph.

-

Chromatographic Separation: The compound travels through the GC column, where it is separated from any impurities based on its boiling point and interaction with the column's stationary phase. A temperature gradient is typically used.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (typically by Electron Ionization at 70 eV).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the instrument's software plots the abundance of each ion versus its m/z value to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provides the definitive blueprint of the carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence and nature of the two distinct carbonyl functional groups, a key structural feature. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these methods provide a robust and self-validating system for the unequivocal characterization of this vital synthetic intermediate, ensuring its purity and identity for applications in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 7α-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione [cymitquimica.com]

- 3. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Wieland-Miescher_ketone [chemeurope.com]

- 6. kbfi.ee [kbfi.ee]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. The Mass Spectra of Cyclic Ketones | Semantic Scholar [semanticscholar.org]

- 12. GCMS Section 6.11.2 [people.whitman.edu]

- 13. (7aR)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | C10H12O2 | CID 736944 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Wieland-Miescher Ketone: A Cornerstone of Steroid and Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Wieland-Miescher ketone, a seemingly unassuming bicyclic dione, holds a position of profound significance in the annals of organic synthesis. Since its discovery, it has served as a pivotal building block, enabling the construction of a vast array of complex molecular architectures, most notably steroids and terpenoids. This guide provides a comprehensive technical overview of the Wieland-Miescher ketone, from its historical discovery to its modern applications in drug development and total synthesis. We will delve into the intricacies of its synthesis, exploring both the classic racemic approach and the elegant organocatalytic enantioselective methods that revolutionized its utility. Through detailed experimental protocols, mechanistic explorations, and illustrative diagrams, this document aims to equip researchers and professionals with the knowledge to effectively harness the synthetic power of this remarkable synthon.

Introduction: The Strategic Importance of a Bicyclic Ketone

The Wieland-Miescher ketone, systematically named (±)-8a-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione, is a cornerstone of synthetic organic chemistry. Its rigid, bicyclic framework, possessing two chemically distinct ketone functionalities and a stereocenter at the ring junction, makes it an exceptionally versatile starting material for the synthesis of polycyclic natural products and their analogs. The true value of the Wieland-Miescher ketone lies in its embodiment of the A and B rings of the steroid nucleus, a structural motif prevalent in a multitude of biologically active molecules. This pre-formed AB-ring system significantly simplifies the synthetic route to steroids and other complex terpenes, making it an invaluable tool in the quest for new therapeutic agents. The development of methods to synthesize this ketone, particularly in an enantiomerically pure form, has been a major focus of chemical research and has paved the way for groundbreaking achievements in total synthesis.

The Genesis: Discovery and the Classic Racemic Synthesis

The story of the Wieland-Miescher ketone begins in the mid-20th century, a period of burgeoning interest in the synthesis of steroids for medicinal applications.[1] In 1950, Karl Miescher and Peter Wieland at Ciba Geigy reported the synthesis of this bicyclic diketone.[2] Their approach, now a classic example of the Robinson annulation, provided the racemic form of the ketone.[1][2]

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[3] In the case of the Wieland-Miescher ketone, the synthesis commences with the reaction of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone.[1][2]

The Mechanism of the Robinson Annulation

The reaction proceeds through a well-defined sequence of steps, initiated by the deprotonation of the more acidic α-carbon of 2-methyl-1,3-cyclohexanedione to form an enolate. This enolate then acts as a nucleophile in a Michael addition to methyl vinyl ketone. The resulting 1,5-diketone intermediate subsequently undergoes an intramolecular aldol condensation to form the bicyclic system. Dehydration of the aldol adduct yields the final α,β-unsaturated ketone.

Figure 1: The Robinson Annulation pathway to the Wieland-Miescher ketone.

Experimental Protocol: Racemic Wieland-Miescher Ketone

The following protocol is a generalized representation of the classic Robinson annulation for the synthesis of racemic Wieland-Miescher ketone.

Step 1: Preparation of 2-Methyl-1,3-cyclohexanedione

The starting material, 2-methyl-1,3-cyclohexanedione, can be prepared from resorcinol.[2] The process involves the hydrogenation of resorcinol to dihydroresorcinol, followed by methylation.[2] A detailed procedure can be found in Organic Syntheses.[4]

Step 2: Robinson Annulation

-

To a solution of 2-methyl-1,3-cyclohexanedione in a suitable solvent (e.g., benzene or toluene), add a catalytic amount of a base (e.g., triethylamine or piperidine).

-

Add methyl vinyl ketone dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to reflux for several hours, typically with a Dean-Stark trap to remove the water formed during the condensation.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield the racemic Wieland-Miescher ketone.

The Advent of Asymmetry: Proline-Catalyzed Enantioselective Synthesis

While the racemic synthesis provided access to the Wieland-Miescher ketone, the true potential of this synthon could only be unlocked with the development of an enantioselective synthesis. A major breakthrough came in 1971 when two independent research groups, Hajos and Parrish at Hoffmann-La Roche, and Eder, Sauer, and Wiechert at Schering AG, reported the use of the natural amino acid L-proline as a chiral organocatalyst for the intramolecular aldol condensation step.[1][5] This reaction, now famously known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, provides access to the (S)-(+)-enantiomer of the Wieland-Miescher ketone in high enantiomeric excess.[1]

The Mechanism of Proline Catalysis

The catalytic cycle of the proline-catalyzed reaction is a testament to the elegance of organocatalysis. L-proline reacts with the trione intermediate (formed from the Michael addition of 2-methyl-1,3-cyclohexanedione to methyl vinyl ketone) to form a chiral enamine. This enamine then undergoes an intramolecular aldol reaction, with the stereochemistry being directed by the chiral proline catalyst. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the optically active bicyclic ketol, which then dehydrates to the Wieland-Miescher ketone.

Figure 2: Catalytic cycle of the proline-catalyzed enantioselective synthesis.

Experimental Protocol: Enantioselective Wieland-Miescher Ketone Synthesis

The following is a representative one-pot procedure for the enantioselective synthesis of the Wieland-Miescher ketone.

-

Dissolve 2-methyl-1,3-cyclohexanedione and L-proline (typically 3-5 mol%) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Cool the mixture in an ice bath and add methyl vinyl ketone dropwise.

-

Allow the reaction to stir at room temperature for an extended period (often several days), monitoring the progress by TLC.

-

Once the reaction is complete, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched Wieland-Miescher ketone. The enantiomeric excess can be determined by chiral HPLC analysis.

Table 1: Comparison of Racemic and Enantioselective Syntheses

| Feature | Racemic Synthesis (Robinson Annulation) | Enantioselective Synthesis (Proline-Catalyzed) |

| Catalyst | Base (e.g., triethylamine, piperidine) | L-proline |

| Product | Racemic mixture | (S)-(+)-enantiomer |

| Key Intermediate | 1,5-Diketone | Chiral enamine |

| Reaction Conditions | Typically requires heating | Often performed at room temperature |

| Solvent | Non-polar (e.g., benzene, toluene) | Polar aprotic (e.g., DMF, acetonitrile) |

| Enantiomeric Excess | 0% | Typically >90% |

A Versatile Scaffold: Applications in Total Synthesis

The availability of the enantiomerically pure Wieland-Miescher ketone has had a profound impact on the field of total synthesis. Its pre-defined stereochemistry and functional handles allow for the efficient construction of complex natural products with high levels of stereocontrol.

Steroid Synthesis: The Adrenosterone Example

One of the earliest and most significant applications of the Wieland-Miescher ketone was in the synthesis of steroids.[1][2] Its structure perfectly maps onto the A and B rings of the steroid nucleus, making it an ideal starting point for the construction of the C and D rings. For instance, it has been utilized in the total synthesis of adrenosterone, a steroid hormone.[2][6] The synthesis involves a series of transformations to elaborate the C and D rings onto the Wieland-Miescher ketone framework.

Complex Terpenoid Synthesis: The Danishefsky Taxol Synthesis

The utility of the Wieland-Miescher ketone extends beyond steroid synthesis. A landmark achievement in its application is the Danishefsky total synthesis of Taxol (paclitaxel), a potent anti-cancer drug.[1][7] In this monumental work, the enantiomerically pure Wieland-Miescher ketone served as the starting material for the construction of the C ring of Taxol.[7] This convergent synthesis showcased the power of using readily available chiral building blocks to tackle highly complex molecular targets.[7]

Conclusion and Future Outlook

The Wieland-Miescher ketone has transitioned from a synthetic curiosity to an indispensable tool in the arsenal of the synthetic organic chemist. Its journey from a racemic product of the Robinson annulation to an enantiomerically pure building block accessible through elegant organocatalysis mirrors the evolution of synthetic chemistry itself. As the demand for novel and complex bioactive molecules continues to grow, the Wieland-Miescher ketone and its derivatives will undoubtedly remain at the forefront of innovation in drug discovery and development. The principles learned from its synthesis and application continue to inspire the design of new synthetic strategies and the discovery of novel catalysts, ensuring its enduring legacy in the field of organic chemistry.

References

- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]

- 2. Wieland-Miescher_ketone [chemeurope.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Illustrated Glossary of Organic Chemistry - Wieland-Miescher ketone [chem.ucla.edu]

- 7. Danishefsky Taxol total synthesis - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis and medicinal chemistry, certain molecules stand out for their versatility and foundational role in the construction of complex, biologically active compounds. 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione is one such cornerstone. This bicyclic diketone is a widely utilized building block, particularly in the synthesis of steroids, terpenoids, and other natural products with significant therapeutic potential. Its unique structural features and reactivity make it an invaluable intermediate for researchers in drug discovery and development. This guide provides an in-depth exploration of this compound, its various synonyms, chemical properties, synthesis, and key applications in the pharmaceutical sciences.

Deciphering the Nomenclature: A Review of Synonyms

The compound this compound is known by several names in scientific literature and commercial catalogs, which can sometimes lead to confusion. Understanding these synonyms is crucial for comprehensive literature searches and effective communication within the scientific community.

One of the most common trivial names for this compound is the Wieland-Miescher ketone . This name honors Karl Miescher and Peter Wieland, chemists at Ciba Geigy, for their significant contributions. It is important to note that the original Wieland-Miescher ketone is a racemic mixture. However, the name is often used more broadly to refer to the core bicyclic structure.

Another frequently encountered name is the Hajos-Parrish ketone , which specifically refers to the optically active form of the compound. This name recognizes the work of Z. G. Hajos and D. R. Parrish, who developed an enantioselective synthesis using the organocatalyst L-proline. Depending on the enantiomer,

The Wieland-Miescher Ketone Core: A Technical Guide to Unlocking Novel Anticancer and Anti-inflammatory Agents

Abstract

The Wieland-Miescher ketone (WMK), a foundational bicyclic enedione, has long been celebrated as a versatile synthon in the total synthesis of complex natural products, including those with notable anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its rigid, steroidal-like AB-ring system makes it an attractive scaffold for the development of novel therapeutic agents.[1][2] This technical guide moves beyond the use of WMK in the synthesis of established natural products to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the intrinsic biological activity of novel, synthetically-derived Wieland-Miescher ketone analogs. We present a strategic workflow, from initial cytotoxicity and anti-inflammatory screening to mechanistic elucidation via key signaling pathways, complete with detailed, field-proven protocols. This guide is designed to empower research teams to systematically explore the therapeutic potential of the WMK core and its derivatives.

Introduction: The Rationale for Exploring Wieland-Miescher Ketone Analogs

The enduring relevance of the Wieland-Miescher ketone in medicinal chemistry stems from its role as a key intermediate in the synthesis of a multitude of bioactive molecules.[1][2] Its utility in the construction of complex terpenoids and steroids has been extensively documented.[1][2] The core structure of WMK presents multiple reactive sites amenable to chemical modification, allowing for the systematic generation of analog libraries. This chemical tractability, combined with the established precedent of bioactivity in molecules derived from it, provides a strong rationale for investigating the pharmacological potential of simpler, novel WMK analogs. The central hypothesis is that the inherent structural features of the WMK scaffold can be tuned to elicit potent and selective biological responses, particularly in the realms of oncology and inflammation. This guide provides the methodological foundation for testing this hypothesis.

A Strategic Workflow for Biological Evaluation

A systematic approach is paramount to efficiently screen and characterize novel WMK analogs. The following workflow is proposed to progress from broad activity screening to focused mechanistic studies, ensuring that resources are directed toward the most promising candidates.

Caption: Proposed workflow for the biological evaluation of Wieland-Miescher ketone analogs.

Anticancer Activity Assessment

The initial evaluation of novel WMK analogs for anticancer potential focuses on their ability to reduce the viability of cancer cell lines.

Primary Screening: In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The quantity of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the WMK analogs in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Promising compounds are those that exhibit significant dose-dependent reduction in cell viability.

Data Presentation: Cytotoxicity of WMK Analogs

The results of the cytotoxicity screening should be tabulated to clearly present the half-maximal inhibitory concentration (IC50) values for each analog against various cancer cell lines.

| WMK Analog | Cancer Cell Line | IC50 (µM) |

| WMK-001 | MCF-7 (Breast) | Data |

| WMK-001 | A549 (Lung) | Data |

| WMK-002 | MCF-7 (Breast) | Data |

| WMK-002 | A549 (Lung) | Data |

| Doxorubicin (Control) | MCF-7 (Breast) | Data |

| Doxorubicin (Control) | A549 (Lung) | Data |

Mechanistic Insight: PI3K/Akt Signaling Pathway Analysis

The PI3K/Akt pathway is a critical intracellular signaling cascade that is frequently overactivated in cancer, promoting cell proliferation, survival, and growth.[3][4][5] Therefore, investigating the effect of lead WMK analogs on this pathway is a logical step in elucidating their mechanism of action.

References

- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]

- 2. Wieland-Miescher_ketone [chemeurope.com]

- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Wieland-Miescher Ketone: A Cornerstone Chiral Building Block in Modern Synthesis

Abstract

The Wieland-Miescher ketone (WMK), a seemingly simple bicyclic enedione, holds a position of profound importance in the annals of organic synthesis. For decades, it has served as a robust and versatile chiral building block, enabling the stereocontrolled construction of a vast array of complex molecules, from bioactive natural products to cutting-edge pharmaceuticals.[1][2] Originally prepared as a racemic mixture, the advent of asymmetric organocatalysis unlocked its potential as a readily accessible, enantiopure synthon. This guide provides an in-depth technical exploration of the Wieland-Miescher ketone, focusing on the causality behind its enantioselective synthesis and its strategic application in complex target-oriented synthesis. We will dissect its reactivity, showcase its role in seminal total syntheses, and provide a validated experimental protocol for its preparation, offering researchers and drug development professionals a comprehensive resource on this indispensable synthetic tool.

Introduction: The Strategic Value of the Wieland-Miescher Ketone

First reported in 1950 by Karl Miescher and Peter Wieland, the eponymous ketone is structurally defined as 8a-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione.[2][3] Its true value lies not just in its structure, but in the dense packing of functionality within its compact decalin core. The molecule features:

-

An α,β-unsaturated ketone (enone).

-

A saturated ketone.

-

A crucial stereogenic quaternary carbon at the ring junction, bearing an angular methyl group.

This arrangement of functional groups provides a playground for selective chemical transformations.[4] The enone system is ripe for conjugate additions, the isolated ketone allows for orthogonal reactivity, and the rigid bicyclic framework provides a high degree of stereochemical control over subsequent reactions. This inherent reactivity profile makes the WMK an ideal starting point for constructing the polycyclic systems found in steroids, terpenoids, and alkaloids.[2][5]

The initial syntheses of the WMK yielded a racemic mixture, limiting its utility in asymmetric synthesis. The watershed moment arrived in the early 1970s with the nearly simultaneous discovery by two independent industrial research groups—Hajos and Parrish at Hoffmann-La Roche, and Eder, Sauer, and Wiechert at Schering AG—that the simple amino acid L-proline could catalyze the intramolecular aldol condensation to produce the WMK in high enantiomeric excess.[2][5][6] This discovery, now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, was a seminal event that predated and helped launch the entire field of asymmetric organocatalysis.[7][8]

Caption: Structure and properties of the (S)-Wieland-Miescher ketone.

The Genesis of Chirality: The Proline-Catalyzed Asymmetric Aldol Reaction

The power of the Wieland-Miescher ketone as a chiral building block is entirely dependent on the ability to synthesize it enantioselectively. The Hajos-Parrish-Eder-Sauer-Wiechert reaction is the cornerstone of this capability.[8] It is an intramolecular aldol reaction of the prochiral trione precursor, 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione.

The Causality of Asymmetric Induction: The remarkable efficiency and stereoselectivity of L-proline as a catalyst stem from its unique bifunctional nature as a secondary amine and a carboxylic acid. The currently accepted mechanism involves the following key steps:[8][9]

-

Enamine Formation: The secondary amine of proline reacts with the more reactive ketone of the trione side chain to form a chiral enamine intermediate. This is the crucial step where the catalyst's chirality is imprinted upon the substrate.

-

Stereocontrolled C-C Bond Formation: The enamine, now a nucleophile, attacks one of the ketone carbonyls on the six-membered ring. The stereochemistry of this intramolecular cyclization is directed by the proline catalyst. A widely accepted model proposed by Houk involves a chair-like transition state where the bulky group of the enamine occupies an equatorial position to minimize steric hindrance. The carboxylic acid group of proline is believed to play a critical role, acting as an intramolecular acid/base catalyst to facilitate proton transfer in a hydrogen-bonded cyclic transition state.[10]

-

Hydrolysis: The resulting iminium ion is hydrolyzed to regenerate the proline catalyst and yield the chiral bicyclic ketol intermediate.

-

Dehydration: This ketol can be isolated or, more commonly, dehydrated under the reaction conditions or upon acidic workup to afford the final α,β-unsaturated ketone, the Wieland-Miescher ketone.[6]

This enamine-based mechanism explains why a simple, naturally occurring amino acid can function with enzyme-like precision, delivering a complex chiral product from an achiral starting material.[11]

References

- 1. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. scholarworks.uni.edu [scholarworks.uni.edu]

- 4. How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]

- 6. d-nb.info [d-nb.info]

- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 8. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]

- 10. modern steroid science: Building Blocks for Steroid Total Synthesis [modernsteroid.blogspot.com]

- 11. dobroka.hu [dobroka.hu]

The Alchemist's New Tools: A Guide to Organocatalysis in Steroid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The synthesis of steroids, a class of molecules fundamental to medicine and biology, has historically been a formidable challenge, demanding complex, multi-step processes.[1] The dawn of organocatalysis, however, has marked a paradigm shift, offering milder, more efficient, and highly stereoselective routes to these intricate scaffolds.[2] This guide delves into the core principles of organocatalysis as applied to steroid synthesis, moving beyond a mere recitation of protocols to explore the underlying mechanistic rationale. We will examine the key activation modes—iminium and enamine catalysis—and their profound impact on constructing and functionalizing the steroid nucleus. Through detailed examples, experimental protocols, and mechanistic diagrams, this document aims to equip researchers with the foundational knowledge and practical insights necessary to harness the power of organocatalysis in their own synthetic endeavors.

Introduction: A Paradigm Shift in Steroid Chemistry

The intricate three-dimensional architecture of steroids, characterized by a fused four-ring system and multiple stereocenters, presents a significant synthetic hurdle.[1] Traditional synthetic strategies often rely on stoichiometric reagents and harsh reaction conditions, leading to challenges in selectivity and sustainability. Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful alternative, addressing many of these limitations.[3]

The advantages of organocatalysis in the context of steroid synthesis are manifold:

-

Mild Reaction Conditions: Organocatalytic transformations are typically conducted at or near room temperature, preserving sensitive functional groups often found in steroid precursors and products.

-

High Stereoselectivity: Chiral organocatalysts provide a well-defined chiral environment, enabling the synthesis of specific stereoisomers with high enantiomeric or diastereomeric excess.[4][5] This is particularly crucial in steroid synthesis, where biological activity is often dictated by precise stereochemistry.

-

Operational Simplicity: Many organocatalysts are stable to air and moisture, simplifying experimental setup and execution.

-

Sustainability: By avoiding heavy metals, organocatalysis contributes to greener and more environmentally benign synthetic processes.

This guide will focus on the two most prevalent and impactful modes of organocatalytic activation in steroid synthesis: iminium ion catalysis and enamine catalysis .

The Core Machinery: Iminium and Enamine Catalysis

The power of amine-based organocatalysis lies in its ability to transiently and reversibly activate carbonyl compounds, transforming them into more reactive intermediates. This activation occurs through two principal pathways: the formation of iminium ions and enamines.

Iminium Ion Catalysis: Activating the Electrophile

Iminium ion catalysis involves the reaction of an α,β-unsaturated aldehyde or ketone with a chiral secondary amine catalyst to form a transient iminium ion.[6][7] This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, rendering it a more potent electrophile for a variety of nucleophilic attacks.

A seminal example of this activation is the organocatalytic Diels-Alder reaction, a powerful tool for constructing cyclic systems.[6] In the context of steroid synthesis, this strategy has been elegantly employed to construct the core ring structures.

Mechanism: Iminium Ion-Catalyzed Diels-Alder Reaction

The following diagram illustrates the catalytic cycle for an iminium ion-catalyzed Diels-Alder reaction, a key strategy for forming the steroid core.

Caption: Catalytic cycle of an iminium ion-catalyzed Diels-Alder reaction.

Enamine Catalysis: Empowering the Nucleophile

In contrast to iminium ion catalysis, enamine catalysis transforms a carbonyl compound into a potent nucleophile.[8] This is achieved through the reaction of a ketone or aldehyde with a chiral secondary amine catalyst to form an enamine intermediate.[8][9] The enamine, with its electron-donating nitrogen atom, is significantly more nucleophilic at the α-carbon than the corresponding enol or enolate, enabling a range of C-C bond-forming reactions.

The Hajos-Parrish-Eder-Sauer-Wiechert reaction is a classic and industrially significant example of enamine catalysis, providing a highly efficient route to a key building block for steroid synthesis.[6][8] This intramolecular aldol reaction, catalyzed by L-proline, constructs the C and D rings of the steroid skeleton with exceptional stereocontrol.[10]

Mechanism: Enamine-Catalyzed Intramolecular Aldol Reaction

The following diagram outlines the key steps in the enamine-catalyzed intramolecular aldol reaction, pivotal for constructing fused ring systems in steroids.

Caption: Catalytic cycle of an enamine-catalyzed intramolecular aldol reaction.

Applications in Steroid Synthesis: Building Complexity

The principles of iminium and enamine catalysis have been applied to develop a diverse array of methodologies for both the de novo synthesis of the steroid core and the late-stage functionalization of existing steroid scaffolds.

De Novo Synthesis of the Steroid Nucleus

Organocatalysis has enabled novel and highly efficient strategies for the asymmetric construction of the steroid skeleton from simple, achiral starting materials. A notable example is the one-step synthesis of optically active 14β-steroids developed by Jørgensen and coworkers.[4][5][11] This reaction utilizes a TMS-protected prolinol catalyst to mediate a cascade reaction between (di)enals and cyclic dienophiles, achieving high yields and excellent enantioselectivities (>99% ee).[4][5]

| Catalyst | Dienophile | Diene | Yield (%) | ee (%) | Reference |

| TMS-protected prolinol | Cyclic enone | (Di)enal | 40-97 | 98 to >99 | [11] |

Late-Stage Functionalization of Steroids

Modifying existing steroid scaffolds is crucial for developing new therapeutic agents with improved potency and pharmacokinetic properties. Organocatalysis offers precise and selective methods for introducing new functional groups at various positions on the steroid nucleus, a task that can be challenging with traditional methods.[12][13]

Organocatalytic Dearomatization: A powerful strategy for generating three-dimensional complexity from flat aromatic precursors is catalytic asymmetric dearomatization.[14][15][16][17] While still an emerging area in steroid chemistry, the principles of anion-binding catalysis, where a chiral organocatalyst activates an electrophile through non-covalent interactions, hold significant promise for the dearomatization of steroidal A-rings.[14]

C-H Functionalization: The direct and selective functionalization of C-H bonds is a major goal in modern organic synthesis.[13][18] While many advances in this area rely on transition metal catalysis, organocatalytic approaches are gaining traction. For instance, the use of chiral iodine reagents in oxidative C-H/C-H cross-coupling reactions presents a potential avenue for the intramolecular cyclization and functionalization of steroid side chains.[11]

Experimental Protocols: A Practical Guide

To illustrate the practical application of these principles, a representative experimental protocol for an organocatalytic reaction relevant to steroid synthesis is provided below.

Protocol: Organocatalytic Asymmetric Michael Addition to a Steroidal Enone

This protocol is a generalized procedure based on established methodologies for the asymmetric conjugate addition of nucleophiles to steroidal α,β-unsaturated ketones, a key reaction for introducing substituents at the C4 position.

Materials:

-

Steroidal 4-en-3-one (1.0 equiv)

-

Nucleophile (e.g., a malonate derivative, 1.2 equiv)

-

Chiral organocatalyst (e.g., a diarylprolinol silyl ether or a thiourea-based catalyst, 0.1 equiv)

-

Solvent (e.g., toluene, dichloromethane, or acetonitrile)

-

Additive (if required, e.g., a weak acid or base)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the steroidal 4-en-3-one and the chiral organocatalyst.

-

Dissolve the solids in the chosen solvent.

-

Add the nucleophile to the reaction mixture, followed by any necessary additives.

-

Stir the reaction at the specified temperature (typically ranging from -20 °C to room temperature) and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction (e.g., with a saturated aqueous solution of ammonium chloride).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.

-

Determine the yield and stereoselectivity (diastereomeric ratio and enantiomeric excess) of the product by appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC).

Workflow: Organocatalytic Steroid Functionalization

The following diagram outlines a general workflow for the development and execution of an organocatalytic functionalization of a steroid scaffold.

Caption: A generalized workflow for developing an organocatalytic steroid functionalization.

Future Outlook and Conclusion

Organocatalysis has undeniably revolutionized the field of steroid synthesis, providing access to previously unattainable levels of efficiency and stereocontrol.[2] The ongoing development of novel organocatalytic systems and methodologies continues to push the boundaries of what is possible. Future research will likely focus on:

-

Expanding the Scope of Reactions: Developing organocatalytic methods for a wider range of steroid functionalizations, including C-H activation and late-stage diversification.[13]

-

Catalyst Innovation: Designing new generations of more active and selective organocatalysts, potentially through computational modeling and high-throughput screening.

-

Tandem and Cascade Reactions: Engineering elegant one-pot reactions that combine multiple organocatalytic steps to rapidly build molecular complexity.

References

- 1. Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 4. Organocatalytic asymmetric formation of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.au.dk [pure.au.dk]

- 6. mdpi.com [mdpi.com]

- 7. nobelprize.org [nobelprize.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Proline-Based Organocatalysts [Asymmetric Synthesis] | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. Remote functionalization reactions in steroids: discovery and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Progress in Steroid C(sp3)-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enantioselective dearomatization reactions of heteroarenes by anion-binding organocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Organocatalytic enantioselective dearomatization of thiophenes by 1,10-conjugate addition of indole imine methides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. escholarship.org [escholarship.org]

- 17. Progresses in organocatalytic asymmetric dearomatization reactions of indole derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. Efficient regio- and stereo-selective C–H bond hydroxylation of steroids using an engineered heme-thiolate peroxygenase biocatalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note & Protocol: Enantioselective Synthesis of the Wieland-Miescher Ketone

Abstract: The Wieland-Miescher ketone (WMK) is a foundational chiral building block in organic synthesis, serving as a versatile starting material for a multitude of complex natural products, including steroids and terpenoids.[1][2][3] Its value is intrinsically linked to its stereochemistry. This guide provides an in-depth analysis and a detailed, field-proven protocol for the enantioselective synthesis of (S)-Wieland-Miescher ketone via the organocatalytic Hajos-Parrish-Eder-Sauer-Wiechert reaction. We will explore the underlying catalytic mechanism, critical experimental parameters, and provide a step-by-step methodology designed for reproducibility and high enantiomeric excess.

Introduction: The Strategic Importance of the Wieland-Miescher Ketone

First prepared as a racemic mixture in 1950, the Wieland-Miescher ketone (WMK) is a bicyclic enedione that contains the core AB-ring structure of steroids.[2][3] This structural feature makes it an exceptionally powerful synthon for the total synthesis of complex polycyclic molecules.[1][4] The true synthetic utility of WMK, however, was unlocked with the advent of its enantioselective synthesis. Access to enantiopure WMK allows for the construction of specific stereoisomers of target natural products, which is critical for developing pharmacologically active agents.[2][3]

The breakthrough came in the early 1970s through the independent work of two industrial research groups: Hajos and Parrish at Hoffmann-La Roche, and Eder, Sauer, and Wiechert at Schering AG.[2][5][6] They discovered that the simple, naturally occurring amino acid L-proline could catalyze the intramolecular aldol condensation of an achiral triketone precursor to furnish the bicyclic ketol, and subsequently the WMK, with high enantioselectivity.[5][6] This reaction was a seminal discovery, marking one of the first highly effective organocatalytic transformations and paving the way for the field of asymmetric organocatalysis.[7]

The Catalytic Cycle: Enamine-Mediated Asymmetric Aldol Reaction

The effectiveness of L-proline as a chiral catalyst lies in its ability to mimic the function of Class I aldolase enzymes through an enamine-based mechanism.[7][8] The long-debated mechanism is now well-supported by experimental and computational evidence.[6][7][9]

The catalytic cycle proceeds through the following key steps:

-

Enamine Formation: The secondary amine of L-proline reacts with the more accessible ketone of the trione precursor (2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione) to form a chiral enamine intermediate.[6][7] This is often the rate-determining step of the overall process.[9]

-

Stereoselective C-C Bond Formation: The chiral enamine, guided by the stereocenter of the proline catalyst, attacks the pendant ketone intramolecularly. The carboxylic acid group of proline is believed to play a crucial role, acting as a proton shuttle and helping to organize the transition state via hydrogen bonding, which rigidly controls the facial selectivity of the attack.[6][10]

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the bicyclic ketol product and regenerate the L-proline catalyst, allowing it to re-enter the catalytic cycle.

-

Dehydration: The aldol addition product (the ketol) can then be dehydrated under the reaction conditions or during a separate workup step to yield the final α,β-unsaturated ketone, the Wieland-Miescher ketone.[5]

Diagram 1: Catalytic Cycle of Proline-Catalyzed WMK Synthesis

Caption: Proline catalyzes the reaction via a chiral enamine intermediate.

Key Experimental Parameters & Optimization

The success of the enantioselective synthesis of WMK is highly dependent on several factors. Careful optimization of these parameters is crucial for achieving both high yield and high enantiomeric excess (ee).

| Parameter | Typical Conditions | Rationale & Expert Insights |

| Catalyst Loading | 1-10 mol% (S)-Proline | While the original Hajos-Parrish protocol used 3 mol%, higher loadings can sometimes accelerate the reaction.[5][6] However, even 1 mol% has been shown to be effective, providing good yield and selectivity, which is advantageous for process chemistry.[11] |

| Solvent | DMSO, DMF, Acetonitrile | Polar aprotic solvents like DMSO are most common.[12] They effectively solubilize the proline catalyst and intermediates.[12] The choice of solvent can significantly impact reaction rates and enantioselectivity; for instance, adding chloroform to a DMSO system has been shown to speed up the reaction and increase the enantiomeric ratio.[13][14] |

| Temperature | Room Temp. to 80 °C | The original Hajos and Parrish work was done at moderate temperatures in DMF to isolate the ketol intermediate.[5] The Eder, Sauer, and Wiechert modification used higher temperatures (e.g., 80 °C) to directly yield the enone (WMK) via dehydration.[5] Room temperature is often sufficient and can improve selectivity. |

| Reactant Purity | High Purity | The starting materials, 2-methyl-1,3-cyclohexanedione and especially methyl vinyl ketone (MVK), must be pure. MVK is prone to polymerization and should be freshly distilled or from a recently opened bottle.[15] |

| Water Content | Anhydrous to controlled H₂O | While initially performed under anhydrous conditions, studies have shown that the presence of water can be tolerated and sometimes even beneficial in proline-catalyzed aldol reactions.[7] However, for reproducibility, starting with anhydrous solvents is recommended. |

Detailed Experimental Protocol

This protocol details a two-step, one-pot procedure to synthesize (S)-Wieland-Miescher Ketone from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone (MVK). The first step is a Michael addition to form the intermediate trione, which is then cyclized enantioselectively.

Safety Precautions:

-